molecular formula C15H12BrN B3328540 1-benzyl-6-bromo-1H-indole CAS No. 481630-30-2

1-benzyl-6-bromo-1H-indole

Cat. No.: B3328540
CAS No.: 481630-30-2
M. Wt: 286.17 g/mol
InChI Key: UQGNSLYYFIRZOM-UHFFFAOYSA-N
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Description

1-Benzyl-6-bromo-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The compound’s structure consists of a benzyl group attached to the nitrogen atom of the indole ring and a bromine atom at the 6th position of the indole ring. This unique structure imparts specific chemical and biological properties to the compound.

Scientific Research Applications

1-Benzyl-6-bromo-1H-indole has several applications in scientific research:

Safety and Hazards

The safety information for 1-benzyl-6-bromo-1H-indole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for 1-benzyl-6-bromo-1H-indole and other indole derivatives involve further exploration of their diverse biological activities and potential therapeutic applications . The development of new synthetic routes and the generation of structurally-diverse indole libraries are also areas of ongoing research .

Mechanism of Action

Target of Action

1-Benzyl-6-bromo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Preparation Methods

The synthesis of 1-benzyl-6-bromo-1H-indole typically involves several steps, starting from readily available precursors. One common method involves the bromination of 1-benzylindole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position of the indole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-6-bromo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form various biaryl or styrene derivatives.

Comparison with Similar Compounds

1-Benzyl-6-bromo-1H-indole can be compared with other indole derivatives such as:

The unique combination of the benzyl group and bromine atom at the 6th position makes this compound a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-benzyl-6-bromoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGNSLYYFIRZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481630-30-2
Record name 1-benzyl-6-bromo-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-bromoindole (5.0 g, 26 mmol) in dry DMF (45 mL) was cooled in an ice bath. Sodium hydride (2.2 g of 60% dispersion in oil, 55 mmol) was added. After stirring for 30 minutes under nitrogen at room temperature, the reaction mixture was cooled in an ice bath, and benzyl bromide (6.1 mL, 51 mmol) was added. After stirring for one hour at room temperature, the reaction mixture was poured into excess water, acidified with 2N hydrochloric acid and extracted with ethyl acetate. The organic phase was then washed with water and brine, then dried over anhydrous magnesium sulfate and evaporated to dryness. Purification of the residue by flash chromatography using hexane as an eluant and drying for 30 minutes at 60° C. yielded 1-benzyl-6-bromo-1H-indole (5.83 g, 80%) as a waxy solid, mp: 85-88° C. Mass spectrum (+ESI, [M+H]+) m/z 286; 1HNMR (500 MHz, DMSO-d6): δ 7.7 (d, 1H, J=0.61 Hz), 7.50-7.55 (m, 2H), 7.30 (t, 2H, J=7.3 Hz), 7.2-7.25 (m, 1H), 7.2 (d, 2H, J=8.4 Hz), 7.15 (dd, 1H, J=8.4 Hz and 1.7 Hz), 6.5 (dd, 1H, J=3.1 Hz and 0.77 Hz), and 5.45 ppm (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
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45 mL
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solvent
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2.2 g
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reactant
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6.1 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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